molecular formula C12H19NO2 B13208173 2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL

2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL

Cat. No.: B13208173
M. Wt: 209.28 g/mol
InChI Key: CYMCBJLCVNROQG-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL is a secondary amino alcohol characterized by a butanol backbone substituted at the second carbon with a (2-methoxyphenyl)methyl amino group. This compound is part of a broader class of psychoactive phenethylamine derivatives, though its structural features distinguish it from classical hallucinogens.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H19NO2/c1-3-11(9-14)13-8-10-6-4-5-7-12(10)15-2/h4-7,11,13-14H,3,8-9H2,1-2H3

InChI Key

CYMCBJLCVNROQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Condensation of 2-Methoxybenzylamine with Carbonyl Compounds Followed by Reduction

One common approach involves the condensation of 2-methoxybenzylamine with an aldehyde or ketone derivative of butanal or butanone, forming an imine intermediate. Subsequent reduction of this imine yields the target amino alcohol.

  • Step 1: Imine Formation

    2-Methoxybenzylamine reacts with a suitable carbonyl compound (e.g., butanal) under mild conditions, often in an organic solvent such as ethanol or methanol, to form an imine intermediate.

  • Step 2: Reduction

    The imine is reduced using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation to afford this compound.

This method is advantageous for its straightforwardness and relatively mild conditions, allowing for good yields and purity.

Halogenated Intermediate Route with Nucleophilic Substitution

An alternative method involves preparing a halogenated butanol intermediate, such as 2-chlorobutan-1-ol or 2-bromobutan-1-ol, which then undergoes nucleophilic substitution with 2-methoxybenzylamine.

  • Step 1: Preparation of Halogenated Butanol

    Starting from butan-1-ol derivatives, halogenation is performed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to yield 2-chlorobutan-1-ol or 2-bromobutan-1-ol.

  • Step 2: Nucleophilic Substitution

    The halogenated intermediate is reacted with 2-methoxybenzylamine under reflux in a polar aprotic solvent such as acetone or acetonitrile, often in the presence of a base like potassium carbonate to facilitate substitution.

This method allows for direct formation of the amino alcohol but may require careful control of reaction conditions to avoid side reactions.

Multi-Step Synthesis via Azido Intermediates

A more elaborate approach involves the conversion of halogenated butanol derivatives into azido intermediates, followed by reduction to the amino alcohol.

  • Step 1: Halogenation

    Similar to 3.2, halogenated butanol is prepared.

  • Step 2: Azide Substitution

    The halogen is displaced by azide ion (NaN3) to form 2-azidobutan-1-ol derivatives.

  • Step 3: Reduction

    The azide is reduced under catalytic hydrogenation (e.g., H2, Pd/C) or by other reducing agents to yield the amino alcohol.

This route is useful for introducing the amino group with high selectivity and can be adapted for stereochemical control.

Representative Synthesis Procedure from Literature

A patent describing the preparation of related amino butane derivatives outlines a similar multi-step process, which can be adapted for this compound synthesis:

Step Reaction Description Reagents/Conditions Yield/Notes
1 Preparation of halogenated butanol (e.g., 4-(p-methoxyphenyl)-2-chlorobutane) Acetone, potassium carbonate, methyl iodide, reflux 4h Oily intermediate obtained
2 Conversion to azido derivative Sodium azide in suitable solvent Intermediate azide isolated
3 Reduction to amino alcohol Hydrogenation (H2, Pd/C), 6h, 55 psi Crystallized product, confirmed by MS and IR

This method emphasizes purification steps such as extraction, drying over sodium sulfate, and vacuum concentration to obtain high-purity products.

Reaction Conditions and Optimization

The synthesis of this compound requires optimization of several parameters:

Parameter Typical Conditions Impact on Yield/Selectivity
Solvent Acetone, methanol, acetonitrile Solubility and reaction rate
Temperature Reflux (~60-80°C) or room temperature Influences reaction kinetics
Base Potassium carbonate or sodium bicarbonate Facilitates nucleophilic substitution
Reducing Agent NaBH4 or catalytic hydrogenation Determines completeness of reduction
Reaction Time 3-6 hours Ensures full conversion

Careful control of these factors is essential to maximize yield and minimize by-products.

Analytical Characterization

The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Condensation + Reduction 2-Methoxybenzylamine + aldehyde/ketone Imine formation, reduction Simple, mild conditions Possible imine hydrolysis
Halogenated Intermediate Halogenated butanol + 2-methoxybenzylamine Nucleophilic substitution Direct, straightforward Requires halogenation step
Azido Intermediate Halogenated butanol + NaN3 + reduction Azide substitution, reduction High selectivity Multi-step, hazardous azides

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from the NBOMe/NBOH/NBF Series

highlights several halogenated phenethylamine derivatives (e.g., 25B-NBOMe, 25C-NBOH), which share the (2-substituted phenyl)methyl amino motif but differ in backbone and substituents:

Compound Key Structural Differences Molecular Weight (g/mol) Notable Features
2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL Butanol backbone, 2-methoxybenzyl amino group ~195.27 (calculated) Amino alcohol; potential for hydrogen bonding and moderate lipophilicity.
25B-NBOMe HCl Phenethylamine backbone, 4-bromo-2,5-dimethoxy ~370.68 Potent 5-HT2A agonist; high receptor affinity due to halogenation .
25C-NBOH HCl Phenethylamine backbone, 4-chloro-2,5-dimethoxy ~323.79 Selective 5-HT2A activation; hydroxyl group enhances solubility .
25C-NBF HCl Fluorophenyl substitution ~325.78 Fluorine increases metabolic stability and membrane permeability .

Key Differences :

  • The butanol backbone in the target compound may reduce CNS penetration compared to phenethylamine-based analogs like 25B-NBOMe, which are optimized for blood-brain barrier crossing .
  • Lack of halogenation (e.g., bromo, chloro) in the target compound likely diminishes 5-HT2A receptor affinity, as halogens are critical for high potency in NBOMe derivatives .

Amino Alcohol Derivatives with Ether Chains

describes 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-OL (CAS 1379319-83-1), a structural analog with an extended ether chain:

Parameter Target Compound 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-OL
Backbone Butanol Butanol
Amino Substituent 2-Methoxybenzyl 2-(2-Methoxyethoxy)ethyl
Molecular Weight ~195.27 ~206.27 (calculated)
Functional Groups Methoxybenzyl, amino, hydroxyl Methoxyethoxy, amino, hydroxyl

Implications :

  • Both compounds retain hydrogen-bonding capacity via hydroxyl and amino groups, suggesting possible applications in chelation or prodrug design.

Butynyl-Substituted Amino Alcohols

lists 4-[N-ETHYL-(4-METHOXYPHENYL)METHYLAMINO]-2-BUTYNYL-1-OL, which introduces a triple bond (butynyl group):

Feature Target Compound Butynyl Analog
Backbone Butanol Butynol (unsaturated backbone)
Substituents 2-Methoxybenzyl amino Ethyl-(4-methoxyphenyl)methyl amino
Molecular Weight ~195.27 233.31
Key Functional Groups Hydroxyl, methoxybenzyl Triple bond, methoxyphenyl, ethylamino

Impact of Unsaturation :

  • The ethylamino group may increase steric hindrance, reducing interaction with flat receptor binding sites preferred by planar phenethylamines .

Biological Activity

2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H17NO2. The structure includes:

  • A butanol backbone.
  • A methoxy-substituted phenyl group.
  • An amino functional group.

This arrangement contributes to its classification as an alcohol and influences its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that the compound demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for further development in antibacterial therapies.
  • Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thus exhibiting potential antioxidant properties.
  • Neurological Effects : Preliminary investigations suggest that the compound may influence neurotransmitter systems, indicating its relevance in neurological research.

The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:

  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, potentially modulating their activity and influencing neurotransmission.
  • Enzyme Inhibition : Evidence suggests that it could inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

Compound NameStructureKey Characteristics
4-Methoxyphenylbutan-1-olC11H16O2Alcohol derivative; used in flavoring agents.
4-(p-Methoxyphenyl)-2-amino-butaneC11H17ONExhibits antifeedant properties; derived from natural sources.
2-{[(3-Methoxyphenyl)methyl]amino}ethanolC11H15NO2Similar alcohol structure; potential applications in pharmaceuticals.

The distinct combination of a methoxy-substituted aromatic ring and a butanol backbone imparts unique chemical and biological characteristics to this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study : A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating significant antibacterial potential.
  • Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals, with results showing an IC50 value lower than that of standard antioxidants like ascorbic acid.
  • Neuropharmacological Assessment : Research involving animal models suggested that the compound may exhibit anxiolytic effects, with behavioral tests indicating reduced anxiety-like behavior at specific doses.

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